3-Amino-5-nitrobenzenesulfonamide
Overview
Description
3-Amino-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H7N3O4S It is a derivative of benzenesulfonamide, characterized by the presence of amino and nitro functional groups on the benzene ring
Mechanism of Action
Target of Action
3-Amino-5-nitrobenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial properties . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, which is essential for DNA production in bacteria .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme, they prevent PABA from participating in the reaction, thereby inhibiting the production of folic acid and, consequently, DNA synthesis .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts several biochemical pathways in bacteria. Folic acid is a precursor to tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA . By inhibiting folic acid synthesis, this compound effectively halts DNA synthesis and bacterial replication .
Pharmacokinetics
They are known to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the inhibition of bacterial growth and replication. By preventing the synthesis of folic acid, and subsequently DNA, the compound effectively halts the life cycle of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, antibiotic residues, including sulfonamides, can be transported from livestock production areas or from agricultural soils amended with antibiotic-contaminated manure by surface runoff or infiltration, contaminating adjacent surface- and groundwater resources . Once released in the environment, antibiotics may exert a selection pressure favoring the emergence of bacteria harboring antimicrobial resistances .
Biochemical Analysis
Biochemical Properties
3-Amino-5-nitrobenzenesulfonamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with carbonic anhydrase IX, an enzyme involved in regulating pH in cells. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing its normal function . This interaction is significant in the context of cancer research, as carbonic anhydrase IX is often overexpressed in tumor cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis by activating the p38/ERK phosphorylation pathway . This leads to the expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9, ultimately resulting in cell death. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like carbonic anhydrase IX, inhibiting their activity . This inhibition leads to changes in gene expression and cellular metabolism, particularly in cancer cells. The compound also affects the phosphorylation of proteins involved in cell signaling pathways, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can also have biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting the growth of cancer cells . These effects are consistent over time, making it a reliable compound for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as liver toxicity and changes in blood chemistry. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase IX, influencing metabolic flux and metabolite levels . The compound’s effects on metabolism are particularly relevant in cancer cells, where it can alter the balance of metabolic pathways to inhibit cell growth.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation in specific tissues are influenced by these interactions, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound is often found in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with enzymes and other biomolecules, influencing its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-nitrobenzenesulfonamide typically involves the nitration of 3-aminobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Reduction: 3,5-Diaminobenzenesulfonamide.
Substitution: Depending on the electrophile used, various substituted benzenesulfonamides can be formed.
Scientific Research Applications
3-Amino-5-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly carbonic anhydrase inhibitors, which are relevant in the treatment of conditions like glaucoma and certain cancers.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Uniqueness
3-Amino-5-nitrobenzenesulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino and nitro groups allows for versatile chemical modifications and a broad range of applications in medicinal and materials chemistry .
Properties
IUPAC Name |
3-amino-5-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H,7H2,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBELRONIIKUZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731447 | |
Record name | 3-Amino-5-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044271-92-2 | |
Record name | 3-Amino-5-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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